molecular formula C5H13Cl2NO B125147 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride CAS No. 40722-80-3

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride

Cat. No.: B125147
CAS No.: 40722-80-3
M. Wt: 174.07 g/mol
InChI Key: UBRSKPGONDTDNE-UHFFFAOYSA-N
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Description

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride (CAS 40722-80-3) is a hydrochloride salt of a β-chloroethylamine derivative. Its molecular formula is C₅H₁₃Cl₂NO, with a molecular weight of 174.07 g/mol . The compound features a hydroxyl group (-OH) on the propanol chain and a 2-chloroethylamino (-NH-CH₂CH₂Cl) moiety, making it a bifunctional molecule capable of alkylation and hydrogen bonding. It is a precursor in synthesizing cytotoxic agents like ifosfamide and trofosfamide, which are nitrogen mustard-based chemotherapeutics . The compound’s logP value of 1.39 suggests moderate lipophilicity, balancing solubility in polar solvents and membrane permeability .

Properties

IUPAC Name

3-(2-chloroethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c6-2-4-7-3-1-5-8;/h7-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRSKPGONDTDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611715
Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40722-80-3
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, hydrochloride (1:1)
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Record name 3-[(2-Chloroethyl)amino]propan-1-ol--hydrogen chloride (1/1)
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Record name (2-chloroethyl)(3-hydroxypropyl)ammonium chloride
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Preparation Methods

Nucleophilic Substitution with 2-Chloroethanol

The most widely documented laboratory method involves reacting 3-amino-1-propanol with 2-chloroethanol in the presence of hydrochloric acid. The amine group attacks the electrophilic carbon of the chloroethyl group, displacing the hydroxyl moiety and forming the N-(2-chloroethyl) intermediate. Subsequent protonation by HCl yields the hydrochloride salt.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (3-amino-1-propanol : 2-chloroethanol)

  • Solvent: Anhydrous ethanol or water

  • Temperature: 60–80°C

  • Duration: 6–8 hours

  • Catalyst: None required due to HCl’s dual role as reactant and proton source.

Mechanism:

3-Amino-1-propanol+2-ChloroethanolHCl3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride+H2O\text{3-Amino-1-propanol} + \text{2-Chloroethanol} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}_2\text{O}

Yield: 75–85% after recrystallization from ethanol-diethyl ether mixtures.

Alternative Route Using 1,2-Dichloroethane

In anhydrous conditions, 3-amino-1-propanol reacts with 1,2-dichloroethane to form the target compound. This method avoids water-sensitive intermediates but requires strict temperature control to prevent polymerization.

Key Parameters:

ParameterValue
SolventTetrahydrofuran (THF)
Temperature40–50°C
Reaction Time12 hours
Byproduct MitigationSlow addition of 1,2-dichloroethane

Yield: 70–78% with 95% purity by HPLC.

Industrial Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce side reactions. A representative process involves:

  • Feedstock Preparation: 3-Amino-1-propanol and 2-chloroethanol are premixed with 32% HCl.

  • Reaction Zone: The mixture passes through a heated tubular reactor (80°C, 2 MPa).

  • Neutralization: Excess HCl is quenched with NaHCO₃.

  • Distillation: The product is isolated via vacuum distillation (10 mbar, 90–100°C).

Scale-Up Challenges:

  • Corrosion: Hastelloy C-276 reactors mitigate HCl-induced corrosion.

  • Purity Control: In-line IR spectroscopy monitors unreacted 3-amino-1-propanol (<0.5% residual).

Catalytic Optimization

Benzene sulfonic acid (0.5–1.0 wt%) accelerates the reaction by protonating the hydroxyl group of 2-chloroethanol, increasing its electrophilicity. This reduces reaction time by 30% compared to uncatalyzed methods.

Economic Impact:

MetricCatalyzed ProcessNon-Catalyzed Process
Throughput (kg/h)12085
Energy Consumption18 kWh/kg25 kWh/kg

Reaction Optimization and Byproduct Analysis

Temperature-Dependent Byproduct Formation

Elevated temperatures (>85°C) promote di-substitution, yielding N,N-bis(2-chloroethyl)-3-amino-1-propanol hydrochloride. Gas chromatography-mass spectrometry (GC-MS) identifies this byproduct at retention time 12.7 min (m/z 208.1).

Mitigation Strategies:

  • Maintain reaction temperature at 60–75°C.

  • Use excess 3-amino-1-propanol (1:1.5 molar ratio) to favor mono-substitution.

Solvent Effects on Crystallization

Ethanol-water mixtures (7:3 v/v) produce needle-like crystals with 99.2% purity, while pure ethanol yields hygroscopic crystals requiring desiccant storage.

Crystallization Data:

Solvent SystemCrystal MorphologyPurity (%)Stability (25°C)
Ethanol-H₂ONeedles99.2>12 months
AcetoneAmorphous97.86 months

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O): δ 3.72 (t, 2H, -CH₂OH), 3.45 (m, 4H, N-CH₂-CH₂-Cl), 2.95 (t, 2H, NH-CH₂), 1.85 (quintet, 2H, -CH₂-).

  • FT-IR (KBr): 3360 cm⁻¹ (O-H stretch), 2850 cm⁻¹ (N-H stretch), 680 cm⁻¹ (C-Cl bend).

Purity Specifications

Pharmaceutical-grade material meets:

ParameterRequirementTest Method
Assay (HPLC)≥99.0%USP <621>
Heavy Metals≤10 ppmICP-MS
Water Content≤0.5%Karl Fischer

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride serves as a key building block in the synthesis of more complex organic molecules. Its chloroethyl group allows for various chemical transformations, making it versatile in creating derivatives through oxidation, reduction, and substitution reactions.

Biological Studies

The compound is utilized in biochemical research to explore the effects of chloroethyl groups on biological systems. Its mechanism of action involves alkylation of DNA, leading to cross-linking that inhibits DNA replication and transcription, which is crucial in cancer cell proliferation. This property is particularly valuable in studying the cytotoxic effects of alkylating agents.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and intermediates. Its ability to form covalent bonds with nucleophilic sites in proteins and DNA makes it useful for creating various chemical products.

Uniqueness

The unique structure of this compound combines a chloroethyl group with a propanol moiety, imparting distinct chemical properties that enhance its utility in specific research and industrial applications.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity, particularly affecting neurological functions. In studies involving animal models, doses as low as 50 mg/kg/day have resulted in acute histopathological changes in the medulla oblongata, leading to neurological scars and coordination issues .

Cancer Research

The compound has been investigated for its potential use in cancer treatment due to its ability to induce DNA damage and apoptosis in rapidly dividing cells. For instance, studies have shown that its application can lead to G2/M phase arrest, which is critical for therapeutic strategies targeting cancer cell proliferation .

Mechanism of Action

The mechanism of action of 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This property makes it useful in studying the effects of alkylating agents on biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared:

N-(2-Chloroethyl)pyrrolidine Hydrochloride

Chlorozotocin

Ifosfamide

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Water Solubility
3-[(2-Chloroethyl)amino]-1-propanol HCl C₅H₁₃Cl₂NO 174.07 -OH, -NH-CH₂CH₂Cl 1.39 High
N-(2-Chloroethyl)pyrrolidine HCl C₆H₁₃Cl₂N 182.09 Pyrrolidine ring, -NH-CH₂CH₂Cl 1.78 Moderate
Chlorozotocin C₉H₁₆ClN₃O₇ 337.70 Nitrosourea, -CH₂CH₂Cl, glucose moiety -0.54 High
Ifosfamide C₇H₁₅Cl₂N₂O₂P 261.09 Oxazaphosphorine ring, -CH₂CH₂Cl 0.87 Moderate
BCNU C₅H₁₀Cl₂N₃O₂ 214.06 Nitrosourea, two -CH₂CH₂Cl groups 1.20 Low

Sources :

Alkylating Activity and DNA Interactions

  • 3-[(2-Chloroethyl)amino]-1-propanol HCl: Primarily serves as an intermediate in synthesizing nitrogen mustards (e.g., ifosfamide). Its 2-chloroethyl group enables DNA crosslinking via alkylation, disrupting replication .
  • Chlorozotocin : A nitrosourea with a glucose moiety, enhancing water solubility. It exhibits reduced bone marrow toxicity compared to BCNU, attributed to lower carbamoylating activity and targeted delivery .
  • BCNU : Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair by blocking single-strand break rejoining .

Antitumor Efficacy and Toxicity

  • Ifosfamide : Requires hepatic activation to release alkylating metabolites. It shows broad-spectrum antitumor activity but causes dose-limiting nephrotoxicity and neurotoxicity .
  • N-(2-Chloroethyl)pyrrolidine HCl: Used in synthesizing antimicrobial pyrimidinones. Derivatives like 5a–c (from ) show potent antibacterial activity against Staphylococcus aureus (MIC < 1 µg/mL) but lack antitumor applications .

Sources :

Physicochemical and Pharmacokinetic Differences

  • Solubility : Chlorozotocin’s glucose moiety confers high water solubility , improving bioavailability, whereas BCNU’s lipophilicity (logP 1.20) enhances CNS penetration .
  • Stability: Nitrosoureas like BCNU decompose rapidly, releasing alkylating agents and isocyanates, while 3-[(2-Chloroethyl)amino]-1-propanol HCl is stable under anhydrous conditions .

Biological Activity

3-[(2-Chloroethyl)amino]-1-propanol hydrochloride, also known as a chloroethylamine derivative, has garnered attention for its biological activity, particularly in the context of cancer treatment and neurotoxicity. This compound is structurally related to alkylating agents, which are known for their role in chemotherapy. This article explores its biological activity, mechanism of action, biochemical properties, and relevant case studies.

The primary mechanism of action for this compound involves the formation of reactive intermediates that can alkylate DNA. This alkylation leads to cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, which is critical in cancer cell proliferation. The compound's interaction with cellular macromolecules results in cytotoxic effects that are particularly pronounced in rapidly dividing cells.

Key Pathways Affected

  • DNA Damage Response : The compound induces DNA damage through alkylation, activating cellular repair mechanisms.
  • Cell Cycle Arrest : It can cause G2/M phase arrest in cancer cells, leading to apoptosis.
  • Autophagy Induction : Some studies suggest that it may also induce autophagy in certain cell lines, contributing to its cytotoxic effects against resistant cancer phenotypes.

The biochemical properties of this compound include:

  • Solubility : The compound is soluble in water and organic solvents, facilitating its use in various formulations.
  • Stability : It exhibits stability under physiological conditions but may degrade over time or under extreme pH levels.

Toxicological Profile

This compound has been associated with neurotoxic effects. Studies indicate that at doses around 50 mg/kg/day, it can lead to acute histopathological changes in the medulla oblongata, characterized by focal edema and neurological symptoms such as slight incoordination and loss of balance . Long-term exposure may result in more severe neurological damage.

Case Study 1: Cancer Treatment

In a study examining the effects of this compound on multidrug-resistant cancer cells, it was found that the compound significantly enhanced the cytotoxicity of conventional chemotherapeutics like doxorubicin. The mechanism involved the inhibition of P-glycoprotein (MDR1), a key efflux transporter responsible for drug resistance.

Case Study 2: Neurotoxicity Assessment

A research investigation into the neurotoxic effects of this compound revealed that chronic administration led to significant histopathological changes in animal models. The study documented lesions and behavioral changes indicative of neurological impairment at specific dosage levels .

Summary of Biological Activity

Biological Activity Description
Alkylating Agent Forms DNA cross-links leading to cytotoxicity.
Cell Cycle Arrest Induces G2/M phase arrest in cancer cells.
Neurotoxicity Associated with acute histopathological changes and neurological symptoms.
Enhanced Chemotherapy Efficacy Potentiates the effects of other chemotherapeutic agents by inhibiting drug efflux.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via ethoxidation of 3-aminopropanol with ethylene oxide, followed by N,O-protection and alcohol chlorination . Key parameters include temperature control during chlorination (to prevent side reactions like cyclodehydrochlorination) and stoichiometric optimization of ethylene oxide to avoid over-alkylation. Hydrochloride salt formation is achieved using HCl gas or concentrated hydrochloric acid under anhydrous conditions.
  • Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and structural validation using 1^1H/13^13C NMR (D2_2O solvent, δ 3.6–3.8 ppm for CH2_2Cl groups) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Stability : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store in airtight containers at –20°C with desiccants (e.g., silica gel).
  • Degradation Analysis : Monitor via TLC (silica gel, chloroform/methanol 9:1) for free amine formation (Rf_f 0.3) or chlorinated byproducts. Kinetic studies show a half-life of 6 months at 4°C in dry conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in impurity profiles during scale-up synthesis?

  • Contradictions : Batch-to-batch variability in byproducts (e.g., 3-chloro-1-propanol or ethylenimine derivatives) due to incomplete chlorination or residual ethylene oxide.
  • Resolution :

  • Analytical : Use GC-MS (headspace SPME with on-fiber derivatization) to detect volatile impurities like 1,3-dichloro-2-propanol .
  • Process Optimization : Implement continuous flow reactors for precise control of chlorination kinetics, reducing side-product formation by 30% .

Q. How can computational modeling guide the design of derivatives with improved cytotoxicity for anticancer research?

  • Approach :

  • QSAR Studies : Correlate the chloroethyl moiety’s electrophilicity with DNA alkylation efficiency. Molecular docking (PDB: 1TND) predicts enhanced binding to guanine-N7 sites when substituents increase electrophilicity .
  • Experimental Validation : Synthesize derivatives (e.g., replacing the hydroxyl group with a phosphate ester) and assess cytotoxicity via MTT assays in HCT-116 cell lines .

Q. What mechanistic insights explain the compound’s role in ifosfamide synthesis, and how can side reactions be minimized?

  • Mechanism : Acts as a precursor in ifosfamide production via dehydrochlorination and cyclization with phosphorus oxychloride. The chloroethyl group facilitates crosslinking with DNA in the final drug .
  • Side Reactions : Phosphorylation of the hydroxyl group competes with cyclization. Mitigate by using anhydrous POCl3_3 and maintaining reaction temperatures below 40°C .

Methodological Recommendations

  • Synthesis Scaling : Use automated systems for reagent addition to maintain stoichiometric ratios during ethoxidation .
  • Analytical Workflow : Combine HPLC purity checks with LC-MS for low-abundance impurity detection (LOQ: 0.1% w/w) .

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